molecular formula C23H19ClN2O2S2 B2922208 (2E)-2-(BENZENESULFONYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE CAS No. 866348-24-5

(2E)-2-(BENZENESULFONYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE

Cat. No.: B2922208
CAS No.: 866348-24-5
M. Wt: 454.99
InChI Key: PVMUFCCNXSGRPQ-GHVJWSGMSA-N
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Description

This compound is a prop-2-enenitrile derivative featuring a benzenesulfonyl group at the 2-position, a (3-chlorophenyl)methyl sulfanyl substituent, and a (3-methylphenyl)amino group at the 3-position. The presence of sulfonyl, sulfanyl, and amino groups may influence its hydrogen-bonding capacity, solubility, and reactivity .

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[(3-chlorophenyl)methylsulfanyl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S2/c1-17-7-5-10-20(13-17)26-23(29-16-18-8-6-9-19(24)14-18)22(15-25)30(27,28)21-11-3-2-4-12-21/h2-14,26H,16H2,1H3/b23-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMUFCCNXSGRPQ-GHVJWSGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzenesulfonyl Intermediate: This step involves the sulfonylation of benzene using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the Chlorophenylmethylsulfanyl Group: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form the chlorophenylmethylsulfanyl intermediate.

    Coupling with the Prop-2-enenitrile Backbone: The final step involves the coupling of the benzenesulfonyl and chlorophenylmethylsulfanyl intermediates with 3-methylaniline and acrylonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as bromine or nitric acid for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2E)-2-(BENZENESULFONYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Research: Study of its effects on cellular processes and potential as a biochemical probe.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3-METHYLPHENYL)AMINO]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, while the chlorophenylmethylsulfanyl and methylanilino groups can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs share a core prop-2-enenitrile scaffold but differ in substituents, which significantly alter their physicochemical and functional properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzenesulfonyl, (3-chlorophenyl)methyl sulfanyl, (3-methylphenyl)amino C₂₃H₂₀ClN₂O₂S₂ 477.45 (calculated) Chlorine atom enhances lipophilicity; amino group enables hydrogen bonding .
2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile 2,2-Dimethylpropanoyl, (2-chlorophenyl)amino, methylthio C₁₅H₁₇ClN₂OS 324.83 Ketone group increases polarity; 2-chloro substitution alters steric effects.
2-((4-Bromophenyl)sulfonyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile 4-Bromophenylsulfonyl, 4-benzylpiperazinyl C₂₀H₂₀BrN₃O₂S 446.36 Bromine increases molecular weight; piperazinyl group introduces basicity.
2-((4-Bromophenyl)sulfonyl)-3-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-enenitrile 4-Bromophenylsulfonyl, 4-(5-chloro-2-methylphenyl)piperazinyl C₂₀H₁₉BrClN₃O₂S 480.81 Additional chloro and methyl groups enhance steric bulk and lipophilicity.

Key Observations :

  • Substituent Effects : The target compound’s (3-chlorophenyl)methyl sulfanyl group provides a unique steric profile compared to the 2-chloro substitution in . Bromine in and increases molecular weight and may enhance halogen bonding.

Crystallographic and Hydrogen-Bonding Patterns

  • Crystallography: Programs like SHELX are widely used for structural determination of such compounds . The target compound’s benzenesulfonyl group may form hydrogen bonds with amino groups, creating stable crystal lattices .
  • Graph Set Analysis: Compared to and , the target compound’s hydrogen-bonding network is likely less complex due to the absence of piperazinyl nitrogen donors.

Biological Activity

The compound (2E)-2-(benzenesulfonyl)-3-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(3-methylphenyl)amino]prop-2-enenitrile exhibits a complex structure that suggests diverse biological activities. This article reviews its potential pharmacological properties, synthesis, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClN2O2S2C_{23}H_{19}ClN_{2}O_{2}S_{2}, indicating the presence of multiple functional groups, including:

  • Benzenesulfonyl group : Known for its role in enhancing solubility and reactivity.
  • Chlorophenyl moiety : Potentially contributes to antimicrobial and anticancer activities.
  • Nitrile group : Often associated with biological activity due to its ability to interact with various biological targets.

Anticancer Properties

Research has indicated that compounds with similar structural features often exhibit significant anticancer activity. For instance, the presence of the nitrile and sulfonamide moieties may enhance the compound's ability to inhibit tumor growth through various mechanisms, including:

  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of angiogenesis : Preventing the formation of new blood vessels that supply tumors.

Antimicrobial Effects

The sulfonamide group is well-documented for its antibacterial properties. The compound's structure suggests potential activity against a range of bacterial strains, making it a candidate for further exploration in antibiotic development.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar agents:

Compound NameStructural FeaturesBiological Activity
SulfanilamideContains sulfonamide groupAntibacterial
BenzeneacetamideAmine and aromatic ringAnalgesic
4-ChlorobenzenesulfonamideChlorobenzene and sulfonamideAntimicrobial

The combination of multiple functional groups in (2E)-2-(benzenesulfonyl)-3-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(3-methylphenyl)amino]prop-2-enenitrile may provide synergistic effects not observed in simpler analogs.

The proposed mechanism of action involves interaction with specific molecular targets within cells, such as enzymes or receptors. This interaction can modulate their activity, leading to various biochemical effects that contribute to the compound's overall biological activity.

Research Findings and Case Studies

Several studies have utilized computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) to assess the pharmacological properties based on molecular structure. These studies suggest that compounds with similar structures often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects .

Case Study: Anticancer Activity

In a recent study, a derivative of this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established anticancer agents. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a broad-spectrum antibiotic.

Q & A

Q. Methodological Answer :

  • FT-IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹), sulfonyl (S=O stretches ~1150–1350 cm⁻¹), and amine (N-H stretch ~3300 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign protons and carbons using DEPT-135 and HSQC. Key signals include:
    • Aromatic Protons : Multiplets in δ 6.8–7.6 ppm for substituted benzene rings .
    • Sulfanyl CH₂ : δ ~3.8–4.2 ppm (triplet, J = 7 Hz) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₀ClN₃O₂S₂: 494.06) .

Advanced Question: How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 37°C for 24h.
    • Oxidative stress : 3% H₂O₂ at 25°C for 6h.
    • Photolysis : UV light (254 nm) for 48h .
  • Analytical Tools :
    • HPLC-PDA : Monitor degradation products using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA water).
    • LC-MS/MS : Identify fragments (e.g., loss of benzenesulfonyl group (m/z -157)) .
  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics under accelerated conditions (40°C/75% RH) .

Advanced Question: What strategies are effective for studying this compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Q. Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to predict binding poses against targets (e.g., EGFR kinase). Parameterize the sulfanyl and nitrile groups as hydrogen-bond acceptors .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding affinity (KD) in real-time .
  • Cellular Assays :
    • IC₅₀ Determination : Dose-response curves in cancer cell lines (e.g., MCF-7) using MTT assays.
    • Target Engagement : Western blotting to assess downstream phosphorylation (e.g., ERK1/2 inhibition) .

Basic Question: How should researchers troubleshoot low yields during the sulfonylation step?

Methodological Answer :
Low yields (<40%) often result from moisture sensitivity or competing side reactions . Mitigate via:

  • Strict Anhydrous Conditions : Use molecular sieves (3Å) and degas solvents (e.g., THF) with N₂ .
  • Catalytic DMAP : Add 5 mol% 4-dimethylaminopyridine to accelerate sulfonyl transfer .
  • Temperature Control : Maintain reactions at −10°C to suppress hydrolysis of the sulfonyl chloride intermediate .

Advanced Question: How can computational chemistry predict the compound’s reactivity in nucleophilic environments?

Q. Methodological Answer :

  • Fukui Functions : Calculate local electrophilicity (ƒ⁺) at the nitrile carbon and sulfonyl oxygen using Gaussian 16. High ƒ⁺ values indicate susceptibility to nucleophilic attack .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (blue areas) prone to react with thiols or amines .
  • MD Simulations : Simulate solvation in water/DMSO mixtures to assess aggregation effects on reactivity .

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